3-(benzylsulfonyl)-N-benzyl-N-ethyl-indole-1-acetamide
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Overview
Description
N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group, an ethyl group, and a phenylmethanesulfonyl group attached to an indole moiety, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction followed by N-alkylation . The reaction conditions often require the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C26H26N2O3S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-benzyl-2-(3-benzylsulfonylindol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C26H26N2O3S/c1-2-27(17-21-11-5-3-6-12-21)26(29)19-28-18-25(23-15-9-10-16-24(23)28)32(30,31)20-22-13-7-4-8-14-22/h3-16,18H,2,17,19-20H2,1H3 |
InChI Key |
YOYOEENWPPWQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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